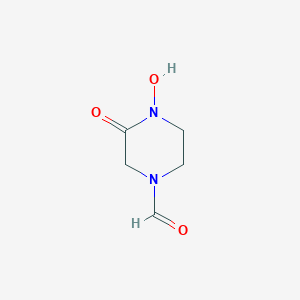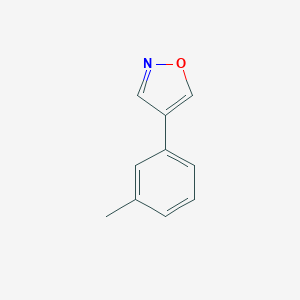
4-Hydroxy-3-oxopiperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-oxopiperazine-1-carbaldehyde (HOPC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The molecule is a cyclic imide derivative of glutamic acid and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is not fully understood. However, studies have suggested that the molecule may act as a free radical scavenger and inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has also been shown to modulate the activity of various signaling pathways involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-3-oxopiperazine-1-carbaldehyde has been found to exhibit various biochemical and physiological effects. The molecule has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Hydroxy-3-oxopiperazine-1-carbaldehyde in lab experiments is its relatively simple synthesis method. The molecule is also stable and can be easily stored for long periods. However, one of the limitations of using 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Hydroxy-3-oxopiperazine-1-carbaldehyde. One potential area of research is the development of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde-based drugs for the treatment of Alzheimer's disease. Another area of research is the exploration of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde's potential as an anti-inflammatory agent in various disease models. Further studies are also needed to fully understand the mechanism of action of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is a promising molecule that has gained significant attention in the field of scientific research. The molecule exhibits various biochemical and physiological effects and has potential applications in various scientific research fields. The synthesis method of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is relatively simple, and the molecule is stable and can be easily stored. Further research is needed to fully understand the mechanism of action of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde and its potential applications in various scientific research fields.
Métodos De Síntesis
4-Hydroxy-3-oxopiperazine-1-carbaldehyde can be synthesized through a simple and efficient method using glutamic acid. The first step involves the protection of the amino group of glutamic acid with a tert-butyloxycarbonyl (Boc) group. The protected glutamic acid is then treated with triphosgene and triethylamine to yield the desired 4-Hydroxy-3-oxopiperazine-1-carbaldehyde product. The yield of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde obtained through this method is around 70-80%.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-oxopiperazine-1-carbaldehyde has been extensively studied for its potential applications in various scientific research fields. The molecule has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This property has made 4-Hydroxy-3-oxopiperazine-1-carbaldehyde a potential candidate for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
153805-50-6 |
|---|---|
Nombre del producto |
4-Hydroxy-3-oxopiperazine-1-carbaldehyde |
Fórmula molecular |
C5H8N2O3 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
4-hydroxy-3-oxopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H8N2O3/c8-4-6-1-2-7(10)5(9)3-6/h4,10H,1-3H2 |
Clave InChI |
YVDSMJPHWFPENE-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1C=O)O |
SMILES canónico |
C1CN(C(=O)CN1C=O)O |
Sinónimos |
1-Piperazinecarboxaldehyde, 4-hydroxy-3-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)


![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)









